molecular formula C23H22Cl2N2O4S B3664399 N~2~-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3664399
M. Wt: 493.4 g/mol
InChI Key: MSCANKDYJMKHIT-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including dichlorobenzyl, methoxy, methylphenyl, and phenylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N2-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the dichlorobenzyl group: This step involves the reaction of the glycinamide intermediate with 3,4-dichlorobenzyl chloride in the presence of a base.

    Attachment of the methoxy-5-methylphenyl group: This can be done through a nucleophilic substitution reaction using 2-methoxy-5-methylphenyl halide.

    Incorporation of the phenylsulfonyl group: This final step involves the reaction of the intermediate compound with phenylsulfonyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activities.

    N~2~-(3,4-dichlorobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound lacks the methoxy group, which may influence its reactivity and interactions with molecular targets.

The uniqueness of N2-(3,4-dichlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4S/c1-16-8-11-22(31-2)21(12-16)26-23(28)15-27(14-17-9-10-19(24)20(25)13-17)32(29,30)18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCANKDYJMKHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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